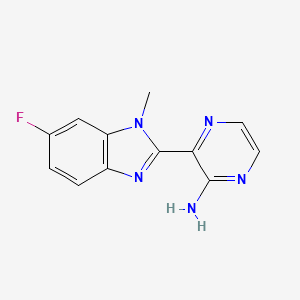![molecular formula C12H13N5 B7560371 4-[Methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7560371.png)
4-[Methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyridine-2-carbonitrile, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a pyridine-based compound that has a wide range of biological activities and is used in the synthesis of various drugs.
作用机制
The mechanism of action of 4-[Methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyridine-2-carbonitrile is not well understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation. This compound has also been shown to inhibit the activity of DNA polymerase, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory and anti-viral effects. This compound has been shown to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV).
实验室实验的优点和局限性
4-[Methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyridine-2-carbonitrile has several advantages for lab experiments, including its ease of synthesis, low cost, and high purity. This compound is also stable under a wide range of conditions and can be stored for long periods. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 4-[Methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyridine-2-carbonitrile. One potential direction is the development of this compound-based drugs for the treatment of cancer, inflammation, and viral infections. Another potential direction is the design of this compound-based fluorescent probes for bioimaging. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its biological effects. Finally, the synthesis of this compound derivatives with improved properties and biological activities should be explored.
Conclusion:
In conclusion, this compound is a pyridine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized by reacting 4-chloro-2-cyanopyridine with 1-methyl-4-(methylamino)pyrazole in the presence of a base. This compound has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. This compound has various biochemical and physiological effects and has several advantages and limitations for lab experiments. Finally, there are several future directions for the study of this compound, including the development of this compound-based drugs and fluorescent probes, the elucidation of its mechanism of action, and the synthesis of this compound derivatives with improved properties and biological activities.
合成方法
4-[Methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyridine-2-carbonitrile is synthesized by reacting 4-chloro-2-cyanopyridine with 1-methyl-4-(methylamino)pyrazole in the presence of a base. The reaction yields this compound as a white solid with a melting point of 133-135°C. The synthesis method of this compound is relatively simple and can be carried out in a laboratory setting.
科学研究应用
4-[Methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyridine-2-carbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is used as a building block in the synthesis of various drugs, including anti-cancer agents, anti-inflammatory agents, and anti-viral agents. This compound is also used as a ligand in the design of metal complexes for catalysis and as a fluorescent probe for bioimaging.
属性
IUPAC Name |
4-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-16(8-10-7-15-17(2)9-10)12-3-4-14-11(5-12)6-13/h3-5,7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAYXSULHQAYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C2=CC(=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7560295.png)

![2-(4-Chlorophenyl)-1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine](/img/structure/B7560317.png)


![3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one](/img/structure/B7560330.png)
![[1-(3,4-Difluorophenyl)sulfonylpyrrolidin-3-yl]methanol](/img/structure/B7560338.png)
![N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide](/img/structure/B7560351.png)

![N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide](/img/structure/B7560362.png)

![3-methyl-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7560380.png)
